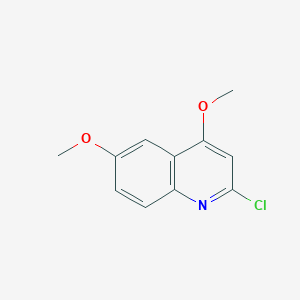

2-Chloro-4,6-dimethoxyquinoline

描述

Overview of Quinoline (B57606) Frameworks in Organic Synthesis

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. ambeed.comresearchgate.net This fused-ring system is a prominent structural motif in a multitude of natural products, particularly alkaloids, and serves as a "privileged scaffold" in medicinal chemistry and drug design. nih.gov The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the synthesis of derivatives with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.gov

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions developed for its construction. These methods provide access to a diverse range of substituted quinolines, which are crucial intermediates for creating more complex molecules. Beyond pharmaceuticals, quinoline derivatives have found applications in materials science, contributing to the development of dyes, sensors, and organic light-emitting diodes (OLEDs).

Table 1: Classical Synthesis Methods for the Quinoline Framework

| Reaction Name | Reactants |

|---|---|

| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent |

| Doebner-von Miller | Aniline and α,β-unsaturated carbonyl compounds |

| Combes Synthesis | Aniline and β-diketones |

| Conrad-Limpach | Aniline and β-ketoesters |

| Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminoketone and a compound with an α-methylene group |

| Pfitzinger Reaction | Isatin and a carbonyl compound |

Contextualization of 2-Chloro-4,6-dimethoxyquinoline within Substituted Quinoline Chemistry

This compound is a specific derivative of the quinoline family, distinguished by a chlorine atom at the C2 position and methoxy (B1213986) groups at the C4 and C6 positions. The presence and placement of these substituents significantly influence the molecule's chemical properties and reactivity. The chlorine atom at the 2-position is a particularly important functional group, as it activates the position for nucleophilic aromatic substitution (SNAr) reactions. This allows for the ready displacement of the chloride by various nucleophiles, such as amines or alkoxides, providing a versatile handle for further molecular elaboration.

The synthesis of this compound has been reported as part of a research program aimed at discovering novel antimalarial agents. researchgate.net The synthetic route begins with the condensation of p-anisidine with malonic acid to produce an intermediate, 2,4-dichloro-6-methoxyquinoline. This intermediate is then treated with sodium methoxide in methanol (B129727). In this step, one of the chlorine atoms is selectively replaced by a methoxy group to yield the final product, this compound. ambeed.com This selective substitution highlights the differential reactivity of the chloro groups on the quinoline core.

Detailed research findings have provided spectroscopic and analytical data for the characterization of this compound. ambeed.com

Table 2: Properties and Characterization Data for this compound

| Property | Data |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Appearance | White solid |

| LC/MS (ESI+) | m/z 224 (M+H)⁺ |

| ¹H-NMR (300 MHz, CDCl₃) | δ 7.83 (d, J=9.0 Hz, 1H), 7.36 (d, J=2.7 Hz, 1H), 7.33 (dd, J=2.7 Hz, J=9.0 Hz, 1H), 4.04 (s, 3H), 3.91 (s, 3H) |

Data sourced from Ambeed, Inc. ambeed.com

Significance of Investigating Novel Quinoline Derivatives

The investigation of novel quinoline derivatives like this compound is a significant endeavor in modern organic and medicinal chemistry. The core motivation is the discovery of new molecules with enhanced or novel biological activities. nih.gov By systematically modifying the substituents on the quinoline scaffold, chemists can fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize its interaction with biological targets and improve its drug-like properties.

The synthesis of this compound serves as a case in point; it was created as a key intermediate for the synthesis of a series of 2-(3-aminopropylamino)-4-quinolone (APAQ) analogs, which were investigated for their potential as inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) enzyme, a critical target for antimalarial drug therapies. researchgate.net This illustrates how the synthesis of a specific, novel derivative is often a crucial step in a larger drug discovery campaign. The development of new synthetic routes and the exploration of the reactivity of such novel quinolines expand the toolbox available to chemists, paving the way for the creation of future medicines and advanced materials.

Table 3: Examples of Marketed Drugs Featuring the Quinoline Core

| Drug Name | Therapeutic Use |

|---|---|

| Chloroquine | Antimalarial |

| Quinine | Antimalarial |

| Mefloquine | Antimalarial |

| Ciprofloxacin | Antibiotic |

| Topotecan | Anticancer |

| Montelukast | Antiasthmatic |

This table serves to illustrate the importance of the general quinoline scaffold. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4,6-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZHPKKVXBRSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303333 | |

| Record name | 2-Chloro-4,6-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952435-01-7 | |

| Record name | 2-Chloro-4,6-dimethoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952435-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-dimethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 4,6 Dimethoxyquinoline

Precursor Synthesis Approaches to the Quinoline (B57606) Core

The assembly of the quinoline ring system is the foundational step in the synthesis of 2-Chloro-4,6-dimethoxyquinoline. This process typically involves the cyclization of acyclic precursors, which must be designed to incorporate the desired substitution pattern from the outset.

Strategic Disconnection Analysis for this compound

A retrosynthetic analysis of this compound reveals several potential bond disconnections. The most logical approach involves the disconnection of the pyridine (B92270) ring of the quinoline system, leading back to a substituted aniline (B41778) precursor. The chloro group at the 2-position can be retrosynthetically traced to a hydroxyl or oxo group, suggesting a 4,6-dimethoxy-2(1H)-quinolone intermediate. This intermediate, in turn, can be derived from a substituted aniline, specifically 3,5-dimethoxyaniline (B133145), and a three-carbon component that will form the pyridine ring. This strategy allows for the early introduction of the methoxy (B1213986) groups, which are directing groups that can influence the regioselectivity of subsequent reactions.

Cyclization Reactions for Quinoline Ring Formation

The formation of the quinoline core from an aniline and a suitable partner is a well-established area of organic synthesis, with several named reactions offering viable pathways. The choice of reaction often depends on the desired substitution pattern and the availability of starting materials.

The synthesis of the 4,6-dimethoxy-2(1H)-quinolone intermediate can be approached through several classical methods, each utilizing different initial substrates.

The Conrad-Limpach-Knorr synthesis offers a direct route through the condensation of an aniline with a β-ketoester. wikipedia.orgwikipedia.org In the context of the target molecule, 3,5-dimethoxyaniline would be reacted with a β-ketoester such as diethyl malonate. The reaction proceeds via a Schiff base, which upon heating, undergoes cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org

Another powerful method is the Gould-Jacobs reaction . This approach involves the reaction of an aniline with an ethoxymethylenemalonate derivative, such as diethyl ethoxymethylenemalonate. wikipedia.org The initial condensation is followed by a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation would lead to the desired 4,6-dimethoxy-2(1H)-quinolone. This method is particularly effective for anilines bearing electron-donating groups in the meta position, such as 3,5-dimethoxyaniline. wikipedia.org

A third approach involves the Vilsmeier-Haack reaction , which can be used to construct the quinoline ring from an N-arylacetamide. wikipedia.orggoogle.comchemistrysteps.comijpcbs.comyoutube.comorganic-chemistry.org In this scenario, N-(3,5-dimethoxyphenyl)acetamide would be treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to induce cyclization and form a chloro-substituted quinoline directly.

A summary of potential starting materials for these cyclization reactions is presented in Table 1.

Table 1: Initial Substrates for Quinoline Ring Formation

| Cyclization Method | Aniline Derivative | Three-Carbon Component |

|---|---|---|

| Conrad-Limpach-Knorr | 3,5-Dimethoxyaniline | Diethyl malonate |

| Gould-Jacobs | 3,5-Dimethoxyaniline | Diethyl ethoxymethylenemalonate |

The efficiency of the cyclization reaction is highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts.

For the Conrad-Limpach synthesis , the cyclization of the intermediate Schiff base requires high temperatures, often around 250 °C. The use of an inert, high-boiling solvent such as mineral oil or Dowtherm A can significantly improve the yield of the 4-hydroxyquinoline product, with reported yields in some cases reaching up to 95%. wikipedia.org

In the Gould-Jacobs reaction , the initial condensation of the aniline with the malonate derivative is typically carried out at a lower temperature, followed by a high-temperature thermal cyclization of the resulting anilidomethylenemalonate. The choice of solvent and the precise temperature for the cyclization step are critical for maximizing the yield and minimizing side reactions.

The Vilsmeier-Haack reaction conditions involve the use of phosphorus oxychloride and dimethylformamide to generate the reactive Vilsmeier reagent in situ. The reaction temperature is a crucial parameter that needs to be carefully controlled to achieve the desired cyclization and avoid unwanted side products.

A comparative overview of the reaction conditions for these cyclization methods is provided in Table 2.

Table 2: Optimization of Cyclization Conditions

| Cyclization Method | Key Reaction Parameters |

|---|---|

| Conrad-Limpach-Knorr | High temperature (ca. 250 °C), inert high-boiling solvent (e.g., mineral oil) |

| Gould-Jacobs | Initial condensation at moderate temperature, followed by high-temperature thermal cyclization |

Introduction of Chloro and Methoxy Functionalities

With the quinoline core established, the next critical step is the introduction of the chloro group at the 2-position. The methoxy groups are typically incorporated in the starting aniline precursor to guide the cyclization and avoid harsh methoxylation conditions on the heterocyclic core.

Regioselective Chlorination Strategies at Position 2

The conversion of the 4,6-dimethoxy-2(1H)-quinolone intermediate to this compound is a key transformation. The 2-quinolone exists in tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form, and it is the hydroxyl group that is the target for chlorination.

The most common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃) . researchgate.net This reagent acts as both a chlorinating agent and a dehydrating agent. The reaction is typically carried out by heating the 2-quinolone in neat phosphorus oxychloride or in the presence of a high-boiling solvent. A patent for the synthesis of the isomeric 4-chloro-6,7-dimethoxyquinoline (B44214) describes the use of phosphorus oxychloride as both the reagent and the solvent, with the reaction proceeding at elevated temperatures (e.g., 100 °C) for several hours. google.com This procedure can be adapted for the chlorination of 4,6-dimethoxy-2(1H)-quinolone. The reaction mechanism involves the initial phosphorylation of the hydroxyl group of the quinolone, followed by nucleophilic attack by a chloride ion to displace the phosphate (B84403) group and yield the desired 2-chloroquinoline (B121035).

The progress of the chlorination can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure, and the product is isolated by pouring the reaction mixture onto ice, followed by neutralization and extraction.

Table 3: Chlorination of 4,6-Dimethoxy-2(1H)-quinolone

| Reagent | Role | Typical Conditions |

|---|

Halogenation of Quinolinone Intermediates

The conversion of a 4,6-dimethoxyquinolin-2-one to this compound is a key transformation. This process typically involves the reaction of the quinolinone with a chlorinating agent. The hydroxyl group at the 2-position of the quinolinone exists in tautomeric equilibrium with its keto form, and the reaction with a chlorinating agent replaces this group with a chlorine atom.

Reagents and Reaction Mechanisms for Chlorination

Several reagents are employed for the chlorination of quinolinones. Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this purpose. tandfonline.com The reaction mechanism involves the activation of the quinolinone by POCl₃, followed by nucleophilic attack of the chloride ion. Other chlorinating agents that can be utilized include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). tandfonline.comgoogle.com The choice of reagent and reaction conditions can influence the yield and purity of the final product.

| Reagent | Typical Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Reflux in neat POCl₃ or in a high-boiling solvent like DMF. | tandfonline.com |

| Phosphorus pentachloride (PCl₅) | Often used in combination with POCl₃. | tandfonline.com |

| Thionyl chloride (SOCl₂) | Can be used as an alternative to POCl₃. | google.com |

Regioselective Dimethoxylation at Positions 4 and 6

The precise placement of methoxy groups at the 4 and 6 positions of the quinoline ring is crucial for the identity and properties of the final compound. This is typically achieved through the careful selection of starting materials and synthetic routes.

Methods for Methoxy Group Incorporation

The methoxy groups are often introduced by starting the synthesis with appropriately substituted aniline or acetophenone (B1666503) derivatives. For instance, the synthesis can begin with 3,4-dimethoxyaniline, which already contains the required methoxy groups at the positions that will become the 6 and 7 positions of the quinoline ring in some synthetic strategies. google.com Alternatively, starting with a molecule like 4-methoxyacetanilide can lead to a 6-methoxyquinoline, with the second methoxy group being introduced at a later stage.

Control of Substitution Pattern

The substitution pattern is dictated by the structure of the initial reactants. Classical quinoline syntheses like the Conrad-Limpach or Doebner-von Miller reactions allow for predictable regiochemistry based on the chosen aniline and β-dicarbonyl compound or α,β-unsaturated carbonyl compound, respectively. ijpsjournal.comnih.gov For instance, the reaction of 4-methoxyaniline with a suitable partner can direct the formation of a 6-methoxyquinoline. Subsequent functionalization at the 4-position can then be carried out. The synthesis of 4-chloro-6,7-dimethoxyquinoline, a related compound, often starts from 3,4-dimethoxyaniline, ensuring the correct placement of the two methoxy groups from the outset. google.com

Alternative and Greener Synthetic Pathways for this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods in chemistry. researchgate.netresearchgate.net This trend extends to the synthesis of quinoline derivatives, with a focus on catalytic approaches and the use of less hazardous reagents and solvents. ijpsjournal.comtandfonline.com

Catalytic Approaches in Quinoline Synthesis

Catalytic methods offer several advantages over traditional stoichiometric reactions, including milder reaction conditions, higher atom economy, and the potential for catalyst recycling. nih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. mdpi.comnih.gov For instance, cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to substituted quinolines. organic-chemistry.org While not yet specifically reported for this compound, these catalytic strategies hold promise for developing more sustainable synthetic routes.

Another green approach involves the use of novel catalysts for traditional named reactions. For example, the Friedländer synthesis, a cornerstone of quinoline synthesis, has been improved by using various catalysts to make the process more environmentally benign. ijpsjournal.com These advancements aim to reduce waste and avoid harsh reaction conditions typically associated with older methods.

Solvent-Free or Reduced-Solvent Reaction Systems

The development of solvent-free or reduced-solvent reaction systems is a cornerstone of green chemistry, aiming to minimize the environmental impact of chemical processes. A notable advancement in this area is the chlorination of hydroxy-heterocycles using phosphorus oxychloride (POCl₃) without a solvent. This method is particularly relevant for the synthesis of this compound from its precursor, 4,6-dimethoxyquinolin-2-one.

A general and efficient protocol for the solvent-free chlorination of various hydroxylated nitrogen-containing heterocycles has been developed, which is applicable to quinolones. nih.gov This procedure involves heating the hydroxy-containing substrate with an equimolar amount of POCl₃ in a sealed reactor. nih.gov For certain substrates, the addition of a base like pyridine is beneficial. nih.gov This approach offers significant advantages over traditional methods that often require a large excess of POCl₃, which acts as both the reagent and the solvent.

The reaction to produce this compound would proceed by the direct chlorination of 4,6-dimethoxyquinolin-2-one. The likely reaction is depicted in the scheme below, adapted from a known synthesis. researchgate.net

Reaction Scheme: 4,6-dimethoxyquinolin-2-one → this compound

The following table outlines the proposed reaction conditions based on established solvent-free chlorination methods for related heterocyclic compounds. nih.gov

| Parameter | Value | Reference |

| Reactant | 4,6-dimethoxyquinolin-2-one | researchgate.net |

| Reagent | Phosphorus oxychloride (POCl₃) | nih.gov |

| Stoichiometry | Equimolar amounts of reactant and reagent | nih.gov |

| Solvent | None | nih.gov |

| Temperature | ~140 °C | nih.gov |

| Reaction Time | ~2 hours | nih.gov |

| Apparatus | Sealed reactor | nih.gov |

This solvent-free approach not only reduces chemical waste but also simplifies the purification process, often leading to higher isolated yields and a more cost-effective and environmentally friendly synthesis. nih.gov

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. ijbpas.com The application of microwave irradiation in the synthesis of quinoline derivatives has been well-documented, showcasing its potential for the efficient preparation of this compound. nih.govresearchgate.net

The synthesis of this compound via a microwave-assisted approach would likely involve the chlorination of 4,6-dimethoxyquinolin-2-one using a chlorinating agent such as POCl₃. Microwave heating can dramatically reduce the reaction time from hours to minutes. nih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the surveyed literature, the principles can be extrapolated from the synthesis of other quinolones and related heterocyclic systems. nih.govresearchgate.net For instance, the microwave-assisted synthesis of other 2-alkyl-4-quinolones has been successfully demonstrated, where the reaction time was significantly reduced to around 30 minutes. nih.gov

A proposed microwave-assisted synthesis would involve charging a microwave reactor vessel with 4,6-dimethoxyquinolin-2-one and a suitable chlorinating agent, potentially in a high-boiling point solvent that couples well with microwaves, or under solvent-free conditions. ijbpas.com The reaction mixture would then be subjected to microwave irradiation at a controlled temperature and power for a short duration.

The table below outlines a hypothetical set of parameters for the microwave-assisted synthesis of this compound, based on protocols for similar compounds. ijbpas.comnih.govresearchgate.net

| Parameter | Proposed Value/Condition | Rationale/Reference |

| Reactant | 4,6-dimethoxyquinolin-2-one | Precursor to the target compound |

| Reagent | Phosphorus oxychloride (POCl₃) | Common chlorinating agent |

| Solvent | High-boiling, polar solvent (e.g., DMF, NMP) or solvent-free | Efficient microwave energy absorption ijbpas.com |

| Temperature | 100-150 °C | Typical range for such transformations |

| Microwave Power | 100-300 W | Common power range for lab-scale microwave reactors |

| Reaction Time | 10-30 minutes | Significant rate enhancement is expected nih.govresearchgate.net |

| Apparatus | Dedicated microwave synthesis reactor | For controlled and safe operation |

The key advantages of employing microwave irradiation for this synthesis would be the rapid reaction rate, potential for higher yields due to reduced side reactions, and improved energy efficiency. ijbpas.com

Reactivity and Transformation Studies of 2 Chloro 4,6 Dimethoxyquinoline

Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4,6-dimethoxyquinoline

The presence of a chlorine atom at the C-2 position of the quinoline (B57606) ring system makes this site susceptible to nucleophilic attack. This reactivity is a cornerstone of functionalizing the quinoline core.

Substitution at the C-2 Position

The chlorine atom at the C-2 position of this compound serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at this position.

The reaction of 2-chloroquinolines with various nucleophiles is a well-established method for the synthesis of substituted quinolines. While specific studies on this compound are limited, the general reactivity patterns of similar systems provide valuable insights.

Amines: The substitution of the C-2 chlorine with both primary and secondary amines is a common transformation. These reactions typically proceed by heating the chloroquinoline with an excess of the amine, which can also act as the solvent, or in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The use of a base, such as potassium carbonate or triethylamine, is often employed to neutralize the HCl generated during the reaction. For instance, the reaction of 2-chloroquinolines with primary amines leads to the formation of 2-aminoquinolines.

Alcohols: Alkoxides, the conjugate bases of alcohols, are effective nucleophiles for the displacement of the C-2 chlorine. These reactions are typically carried out by treating the 2-chloroquinoline (B121035) with a sodium or potassium alkoxide in the corresponding alcohol as the solvent. This leads to the formation of 2-alkoxyquinolines.

Thiols: Thiolates, generated from thiols by deprotonation with a base, are also potent nucleophiles that can displace the C-2 chlorine to form 2-thioquinolines. These reactions are generally performed under similar conditions to those with alkoxides.

A representative table of potential nucleophilic substitution reactions at the C-2 position is presented below, based on general reactivity principles of 2-chloroquinolines.

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | R-NH₂ | 2-(Alkyl/Aryl)amino-4,6-dimethoxyquinoline |

| Secondary Amine | R₂NH | 2-(Dialkyl/Diaryl)amino-4,6-dimethoxyquinoline |

| Alcohol | R-OH / Base | 2-Alkoxy/Aryloxy-4,6-dimethoxyquinoline |

| Thiol | R-SH / Base | 2-Alkyl/Arylthio-4,6-dimethoxyquinoline |

The generally accepted mechanism for nucleophilic aromatic substitution on 2-chloroquinolines is the SNAr mechanism. This two-step process involves the initial addition of the nucleophile to the C-2 carbon, which is electron-deficient due to the electronegativity of the nitrogen atom in the quinoline ring and the chlorine atom. This addition step breaks the aromaticity of the pyridine (B92270) ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the ring is restored.

The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the quinoline ring. Electron-withdrawing groups on the quinoline ring can stabilize the negative charge of the Meisenheimer intermediate, thereby increasing the reaction rate. Conversely, electron-donating groups can have a deactivating effect.

Influence of Methoxy (B1213986) Groups on Reactivity Profile

The two methoxy groups at the C-4 and C-6 positions of the quinoline ring are expected to have a significant electronic influence on the reactivity of the molecule. Methoxy groups are strong electron-donating groups through resonance and can increase the electron density of the aromatic system.

In the context of nucleophilic aromatic substitution at the C-2 position, these electron-donating methoxy groups would be expected to decrease the reactivity of the C-2 position towards nucleophiles. This is because they destabilize the negatively charged Meisenheimer intermediate formed during the reaction. However, the precise quantitative effect of these groups on the reaction rates for this compound has not been extensively reported in the literature.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

The benzene ring of the quinoline system can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule.

Regioselectivity Considerations for Further Electrophilic Attack

The directing effects of the substituents already present on the quinoline ring govern the position of further electrophilic attack. In this compound, we have a chloro group, two methoxy groups, and the fused pyridine ring to consider.

The methoxy group at C-6 is a strong activating and ortho-, para-directing group. The methoxy group at C-4 will primarily influence the pyridine ring's reactivity. The chloro group is a deactivating but ortho-, para-directing group. The pyridine ring itself is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack, particularly at the C-5 and C-7 positions.

Considering these factors, the C-5 and C-7 positions are activated by the C-6 methoxy group. However, the C-5 position is ortho to the C-6 methoxy group, and the C-7 position is also ortho to the C-6 methoxy group. The pyridine ring deactivates the C-5 and C-7 positions. The C-8 position is para to the C-4 methoxy group (through the quinoline system) and meta to the C-6 methoxy group.

A summary of the directing effects of the substituents is provided in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -Cl | C-2 | Deactivating (Inductive), Weakly Directing | - |

| -OCH₃ | C-4 | Activating (Resonance) | Primarily influences the pyridine ring |

| -OCH₃ | C-6 | Strongly Activating (Resonance) | Ortho, Para-directing (to C-5 and C-7) |

| Pyridine Ring | - | Deactivating (Inductive) | Meta-directing effect on the benzene ring |

Reactions at Open Positions (e.g., Nitration, Halogenation, Sulfonation)

The quinoline ring system, activated by the electron-donating methoxy groups, is susceptible to electrophilic substitution reactions. However, specific studies detailing the nitration, halogenation, or sulfonation of this compound are not extensively documented in the provided search results. General knowledge of quinoline chemistry suggests that such reactions would likely occur at the 5- and 8-positions, which are activated by the fused benzene ring and influenced by the existing substituents. For instance, the nitration of analogous dimethoxy-substituted aromatic compounds often proceeds under mild conditions. google.com

Redox Chemistry of this compound

The redox chemistry of this compound offers pathways to further functionalization through both reduction and oxidation.

Reductive Transformations of the Quinoline Ring System

The reduction of the quinoline ring system is a known transformation. For related quinoline derivatives, catalytic hydrogenation is a common method. For example, the reduction of a nitro group on a dimethoxy-substituted aromatic ring to an aniline (B41778) is often achieved using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere. google.com This suggests that the quinoline ring of this compound could potentially be reduced under similar conditions, leading to the corresponding tetrahydroquinoline derivative.

Oxidative Modifications of Side Chains or Heterocyclic Nitrogen

While specific oxidative modifications of the side chains or heterocyclic nitrogen of this compound are not detailed, related quinoline compounds can undergo oxidation. For instance, N-oxidation of the quinoline nitrogen is a possibility, forming the corresponding N-oxide. Such transformations are often carried out using peroxy acids.

Cross-Coupling Reactions Involving this compound

The presence of a chloro-substituent at the 2-position makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This reaction pairs the haloquinoline with an organoboron reagent and is a widely used method for creating C-C bonds. nih.govresearchgate.net The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst and a base would yield 2-aryl-4,6-dimethoxyquinolines. researchgate.net The choice of catalyst, ligand, and base is crucial for reaction efficiency. researchgate.netnih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the haloquinoline, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This method would provide access to 2-alkynyl-4,6-dimethoxyquinolines. The reaction is typically performed under mild, anaerobic conditions with an amine base. wikipedia.org

Heck Reaction: The Heck reaction couples the haloquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This would result in the formation of 2-alkenyl-4,6-dimethoxyquinolines. The reaction often exhibits high stereoselectivity. organic-chemistry.org

Ligand Effects on Coupling Efficiency and Selectivity

The choice of ligand in palladium-catalyzed cross-coupling reactions is critical and can significantly influence the reaction's efficiency and selectivity. acs.orgnih.gov Bulky electron-rich phosphine (B1218219) ligands are often employed to enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. acs.orgnih.gov For instance, in the cross-coupling of dihaloarenes, sterically hindered ligands can control which halide is preferentially coupled. nsf.gov In the case of this compound, the ligand can affect the rate of coupling at the C2 position. The development of specialized ligands has enabled reactions to proceed under milder conditions and with a broader range of substrates. nih.govnih.gov

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-4,6-dimethoxyquinoline |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Amine | 2-Alkynyl-4,6-dimethoxyquinoline |

| Heck | Alkene | Pd(OAc)₂ / Phosphine ligand / Base | 2-Alkenyl-4,6-dimethoxyquinoline |

Derivatization and Analog Synthesis from 2 Chloro 4,6 Dimethoxyquinoline

Synthesis of Libraries of 2-Substituted Quinoline (B57606) Analogs

The chloro group at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) and is a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are foundational for the synthesis of libraries of 2-substituted quinoline analogs.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the quinoline nitrogen atom facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. Reactions with amines, thiols, and alkoxides can be employed to generate a diverse set of 2-substituted quinolines. For instance, treatment of 2-chloroquinolines with primary or secondary amines, often in the presence of a base, leads to the corresponding 2-aminoquinoline (B145021) derivatives. Similarly, reaction with thiols or their corresponding thiolates furnishes 2-thioether-substituted quinolines. While specific studies on 2-Chloro-4,6-dimethoxyquinoline are not extensively documented, the general reactivity of 2-chloroquinolines supports the feasibility of these transformations mdpi.comresearchgate.net.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions that are well-suited for the derivatization of halo-heterocycles like this compound.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the 2-chloroquinoline (B121035) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position. The synthesis of arylated quinolines from chloroquinoline precursors via Suzuki coupling is a well-established methodology nih.gov.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 2-chloroquinoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly valuable for the synthesis of 2-alkynylquinoline derivatives, which are important precursors for further transformations and are of interest in materials science. The reactivity of heteroaryl halides, including quinolines, in Sonogashira couplings has been demonstrated researchgate.net.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a versatile and efficient method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a broad range of primary and secondary amines, including those that are poor nucleophiles in traditional SNAr reactions. This method is widely used in the synthesis of pharmaceuticals containing N-aryl moieties nih.gov.

The following table illustrates a representative library of potential 2-substituted quinoline analogs that could be synthesized from this compound using these established methods.

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| SNAr (Amination) | Aniline (B41778) | N-phenyl-4,6-dimethoxyquinolin-2-amine |

| SNAr (Thiolation) | Thiophenol | 4,6-Dimethoxy-2-(phenylthio)quinoline |

| Suzuki-Miyaura Coupling | Phenylboronic acid | 4,6-Dimethoxy-2-phenylquinoline |

| Sonogashira Coupling | Phenylacetylene | 2-(Phenylethynyl)-4,6-dimethoxyquinoline |

| Buchwald-Hartwig Amination | Morpholine | 4-(4,6-Dimethoxyquinolin-2-yl)morpholine |

Strategic Modification of Methoxy (B1213986) Groups for Novel Derivatives

The methoxy groups at the 4- and 6-positions of the quinoline ring are relatively stable, but they can be strategically modified to generate novel derivatives, most notably through demethylation to reveal hydroxyl groups. These resulting hydroxyquinolines are valuable intermediates for further functionalization, such as etherification or esterification, and are often of significant interest for their biological activities.

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and several reagents are known to be effective for this purpose. Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of methoxy groups on aromatic rings researchgate.netorgsyn.org. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. Depending on the stoichiometry of the BBr₃ used, it may be possible to achieve selective demethylation of one methoxy group or the demethylation of both.

Other reagents for demethylation include strong acids like hydrobromic acid (HBr) or reagents that generate nucleophilic species, such as sodium or lithium salts of thiols researchgate.net. The choice of reagent and reaction conditions can influence the selectivity and yield of the demethylation process.

The table below outlines the potential products from the demethylation of this compound.

| Reagent | Potential Product | Remarks |

|---|---|---|

| BBr₃ (1 equivalent) | 2-Chloro-4-hydroxy-6-methoxyquinoline or 2-Chloro-6-hydroxy-4-methoxyquinoline | Selective demethylation may be possible based on the relative reactivity of the methoxy groups. |

| BBr₃ (excess) | 2-Chloro-4,6-dihydroxyquinoline | Complete demethylation of both methoxy groups. |

Annulation and Cyclization Reactions to Form Fused Ring Systems

The quinoline core of this compound can serve as a foundation for the construction of more complex, fused polycyclic systems. Annulation and cyclization reactions can be designed to build additional rings onto the quinoline framework, leading to novel heterocyclic structures with potentially unique properties.

One common strategy involves an initial substitution at the 2-position with a group that contains a reactive handle for a subsequent cyclization reaction. For example, the introduction of a 2-amino or 2-hydrazinyl substituent can be followed by condensation with a suitable bifunctional reagent to form a new heterocyclic ring fused to the quinoline.

Synthesis of Fused Pyrazolo[3,4-b]quinolines:

A potential route to pyrazolo[3,4-b]quinolines could involve the initial conversion of this compound to a 2-hydrazinyl-4,6-dimethoxyquinoline. Subsequent reaction of this hydrazine (B178648) derivative with a β-ketoester or a similar 1,3-dicarbonyl compound would be expected to lead to the formation of a pyrazolone (B3327878) ring fused to the quinoline core. While this specific transformation has not been reported for this compound, the synthesis of pyrazolo[3,4-b]quinolines from various quinoline precursors is a known synthetic strategy researchgate.netarkat-usa.org.

Synthesis of Fused Furo[2,3-b]quinolines:

The synthesis of furo[2,3-b]quinolines often proceeds from 2-chloro-3-functionalized quinolines or from 2-hydroxyquinolines (quinolin-2-ones). A plausible, albeit indirect, route starting from this compound could involve its conversion to the corresponding 4,6-dimethoxyquinolin-2-one. This intermediate could then undergo reactions such as O-alkylation with an α-halo ketone followed by intramolecular cyclization to furnish the furo[2,3-b]quinoline (B11916999) system.

The following table presents potential fused ring systems that could be targeted for synthesis starting from derivatives of this compound.

| Target Fused System | Plausible Synthetic Strategy | Key Intermediate |

|---|---|---|

| Pyrazolo[3,4-b]quinoline derivative | Reaction of a 2-hydrazinylquinoline with a β-dicarbonyl compound. | 2-Hydrazinyl-4,6-dimethoxyquinoline |

| Furo[2,3-b]quinoline derivative | O-alkylation of a quinolin-2-one with an α-halo ketone followed by cyclization. | 4,6-Dimethoxyquinolin-2(1H)-one |

Spectroscopic and Structural Elucidation Methodologies for 2 Chloro 4,6 Dimethoxyquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons in a molecule. In the context of quinoline (B57606) derivatives, the chemical shifts (δ) of the aromatic protons are particularly informative. For instance, in a related compound, 4-chloro-6,7-dimethoxyquinoline (B44214), the proton signals appear at specific chemical shifts, with coupling constants (J) that reveal the spatial relationships between adjacent protons. nih.gov A representative ¹H NMR spectrum of a substituted quinoline might show signals in the aromatic region (typically δ 7.0-9.0 ppm) and the methoxy (B1213986) region (around δ 4.0 ppm). The multiplicity of these signals (singlet, doublet, triplet, etc.) and their integration values provide a detailed picture of the proton framework.

Table 1: Representative ¹H NMR Data for a Substituted Quinoline Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.57 | d | 5.1 | 1H | Aromatic H |

| 7.40 | d | 4.8 | 1H | Aromatic H |

| 7.37 | s | - | 1H | Aromatic H |

| 7.32 | s | - | 1H | Aromatic H |

| 4.04 | s | - | 3H | Methoxy H |

| 4.03 | s | - | 3H | Methoxy H |

Note: Data is for 4-chloro-6,7-dimethoxyquinoline and is illustrative of the types of signals observed for this class of compounds. nih.gov

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment. For quinoline derivatives, the carbon signals for the aromatic rings typically appear in the range of δ 100-160 ppm, while the methoxy carbons are found further upfield. For example, in a series of 2-(substituted phenyl)-4-methoxyquinazolines, the carbon atoms of the quinazoline (B50416) core and the substituent groups have been assigned specific chemical shifts, aiding in the confirmation of their structures. rsc.org

Table 2: Representative ¹³C NMR Data for a Substituted Quinazoline Derivative

| Chemical Shift (δ, ppm) | Assignment |

| 167.11 | C=N |

| 158.98 | C-O |

| 151.69 | Aromatic C |

| 136.64 | Aromatic C |

| 133.61 | Aromatic C |

| 129.80 | Aromatic C |

| 128.61 | Aromatic C |

| 127.90 | Aromatic C |

| 126.61 | Aromatic C |

| 123.49 | Aromatic C |

| 115.29 | Aromatic C |

| 54.15 | Methoxy C |

Note: Data is for 2-(4-Chlorophenyl)-4-methoxyquinazoline (B14405816) and illustrates the typical chemical shift ranges. rsc.org

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides information about the chemical shifts of individual nuclei, two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules with overlapping signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 2-Chloro-4,6-dimethoxyquinoline and its derivatives, IR spectroscopy can confirm the presence of key structural features. For example, the characteristic C-Cl stretching vibration, C-O stretches of the methoxy groups, and the aromatic C=C and C=N stretching vibrations of the quinoline ring system would all be expected to appear in the IR spectrum at their respective frequencies. In a study of 2,4-dichloro-6,7-dimethoxyquinazoline, the FT-IR spectrum was used to identify the vibrational modes of the molecule. researchgate.net

Table 3: Typical IR Absorption Frequencies for Functional Groups in Quinoline Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methoxy C-H | Stretch | 2950 - 2850 |

| Aromatic C=C & C=N | Stretch | 1650 - 1450 |

| C-O (methoxy) | Stretch | 1250 - 1050 |

| C-Cl | Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing it to ionize and often fragment. The resulting fragmentation pattern can provide valuable structural information. For instance, the mass spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) shows a molecular ion peak corresponding to its molecular weight. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. This is a critical step in confirming the identity of a newly synthesized compound. For example, the HRMS data for 2-(4-chlorophenyl)-4-methoxyquinazoline provided a calculated mass that was in excellent agreement with the theoretical mass for its chemical formula. rsc.org The predicted monoisotopic mass for this compound is 223.04001 Da. uni.lu

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For quinoline derivatives, this methodology provides invaluable insights into their molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern their packing in the solid state. This section will detail the methodologies involved in the structural elucidation of this compound and its derivatives, from the initial step of obtaining suitable single crystals to the final analysis of the crystal structure.

Crystal Growth and Preparation Techniques

The foundation of a successful X-ray crystallographic analysis lies in the procurement of a high-quality single crystal. For organic compounds like this compound and its analogues, several techniques are commonly employed to grow crystals of suitable size and quality (typically 0.1–0.3 mm in all dimensions). The choice of method is often empirical and depends on the compound's solubility, stability, and volatility.

Commonly utilized methods include:

Slow Evaporation: This is one of the simplest and most common methods for crystal growth. A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. For instance, crystals of 4-Chloro-6,7-dimethoxyquinoline suitable for X-ray diffraction were obtained by the slow evaporation of a methanol (B129727) solution at room temperature. researchgate.net Similarly, crystals of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline were grown by slow evaporation from a hexane-ethyl acetate (B1210297) solution. nih.gov

Vapor Diffusion: This technique is particularly useful for small quantities of material. A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Cooling: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. This can be achieved by transferring the solution to a freezer or by simply allowing a heated solution to cool to ambient temperature.

Sublimation: For compounds that are sufficiently volatile, sublimation can yield high-quality, solvent-free crystals. The compound is heated under vacuum, and the vapor is allowed to deposit onto a cooled surface, forming crystals.

The purity of the compound is a critical factor, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Therefore, purification of the crude product, often by column chromatography, is a crucial prerequisite. researchgate.net

Diffraction Data Collection and Refinement Procedures

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

For example, the data for 4-Chloro-6,7-dimethoxyquinoline was collected on a Rigaku SCXmini diffractometer using Mo Kα radiation. researchgate.net In the case of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, an Agilent Eos Gemini diffractometer was used. nih.gov During data collection, a large number of reflections are measured. These are then processed, which includes an absorption correction to account for the attenuation of the X-ray beam by the crystal. nih.gov

The collected data is then used to solve and refine the crystal structure. The initial step involves determining the unit cell parameters and the space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by a least-squares procedure, which minimizes the difference between the observed and calculated structure factors.

The quality of the final refined structure is assessed by several parameters, including the R-factor (R1) and the weighted R-factor (wR2), which are measures of the agreement between the experimental diffraction data and the model. A goodness-of-fit (S) value close to 1 also indicates a good refinement.

The table below presents a summary of the crystal data and refinement parameters for two derivatives of this compound, illustrating the typical information obtained from a crystallographic study.

| Parameter | 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline nih.gov | 4-Chloro-6,7-dimethoxyquinoline researchgate.net |

| Chemical Formula | C13H14ClNO3 | C11H10ClNO2 |

| Formula Weight | 267.70 | 223.65 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca21 | P21/c |

| a (Å) | 27.1156 (9) | 12.5530 (17) |

| b (Å) | 7.1401 (3) | 4.6499 (7) |

| c (Å) | 13.0804 (5) | 18.274 (3) |

| β (˚) | 90 | 105.786 (2) |

| Volume (ų) | 2532.47 (17) | 1026.4 (3) |

| Z | 8 | 4 |

| Radiation | Mo Kα | Mo Kα |

| Temperature (K) | 293(2) | 296 |

| Reflections Collected | 29727 | 6840 |

| Independent Reflections | 5975 | 1808 |

| R1 [I > 2σ(I)] | 0.040 | 0.037 |

| wR2 (all data) | 0.097 | 0.115 |

| Goodness-of-fit (S) | 1.08 | 1.08 |

Analysis of Molecular Conformation and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's conformation and the nature of the intermolecular interactions within the crystal lattice.

Molecular Conformation: The analysis of bond lengths, bond angles, and torsion angles reveals the precise geometry of the molecule. For instance, in 4-Chloro-6,7-dimethoxyquinoline, the quinoline ring system is nearly planar. researchgate.net The positions of substituents, such as the methoxy groups, relative to the quinoline ring can be accurately determined.

Intermolecular Interactions: The packing of molecules in the crystal is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

Hydrogen Bonding: Although not always present, C—H···N or C—H···O hydrogen bonds can play a significant role in the crystal packing of quinoline derivatives.

π-π Stacking: The planar aromatic rings of quinoline systems often lead to significant π-π stacking interactions. In the crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, for example, the quinoline rings of adjacent molecules are involved in π-π stacking, with centroid-centroid distances of approximately 3.76 Å and 3.79 Å. nih.gov These interactions contribute to the formation of a stacked chain of molecules within the crystal. nih.gov

The analysis of these interactions is crucial for understanding the supramolecular assembly of the compound in the solid state and can provide insights into its physical properties.

In-depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound This compound . Despite the availability of advanced computational chemistry techniques, detailed research focusing specifically on the electronic structure, spectroscopic properties, molecular dynamics, and reaction mechanisms of this particular molecule has not been published.

While computational methods are frequently applied to the broader class of quinoline and quinazoline derivatives, the specific substitution pattern of this compound has not been the subject of dedicated investigation in the available scientific literature. Methodologies such as Density Functional Theory (DFT), which are standard for examining molecular orbitals and predicting spectroscopic data, have been used extensively for related compounds. For instance, studies on other chloro- and methoxy-substituted quinolines and quinazolines have successfully employed DFT to understand their structural and electronic properties. Similarly, molecular docking and dynamics simulations are common in the study of quinoline derivatives with potential therapeutic applications. However, the results of these studies are specific to the molecules investigated and cannot be directly extrapolated to this compound.

Consequently, it is not possible to provide a detailed, evidence-based article on the following topics for this compound as per the requested outline:

Computational Chemistry and Theoretical Studies on 2 Chloro 4,6 Dimethoxyquinoline

Reaction Mechanism Elucidation through Computational Modeling:The elucidation of reaction mechanisms involving 2-Chloro-4,6-dimethoxyquinoline via computational modeling has not been a topic of published research.

The absence of such fundamental computational research indicates that this specific compound remains a largely unexplored area within the field of theoretical and computational chemistry. Future research initiatives would be necessary to generate the data required to populate the detailed analytical framework requested.

Transition State Analysis for Key Transformations

Transition state analysis is fundamental to understanding the kinetics of a chemical reaction. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) determine the reaction rate. For this compound, a key transformation is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile.

Computational studies on similar chloro-substituted nitrogen heterocycles reveal that the SNAr reaction can proceed through either a stepwise mechanism, involving a stable Meisenheimer complex, or a concerted mechanism with a single transition state. nih.govdiva-portal.org The nature of the mechanism is influenced by the substrate, nucleophile, and solvent.

In a hypothetical SNAr reaction of this compound with an amine nucleophile, the transition state would involve the partial formation of the new C-N bond and partial breaking of the C-Cl bond. DFT calculations on analogous systems, such as the reaction of 2-chloro-pyridines, help to visualize this. The geometry of the transition state would show an elongated C-Cl bond and a developing C-N bond, with the nucleophile approaching the quinoline (B57606) ring. The presence of the electron-donating methoxy (B1213986) groups at the C4 and C6 positions is expected to influence the stability of this transition state. These groups can donate electron density to the aromatic system, which might slightly destabilize the negatively charged transition state of an SNAr reaction, potentially leading to a higher activation energy compared to an unsubstituted chloroquinoline.

A recent computational study on the SNAr reactions of 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) demonstrated that the reaction proceeds via a bimolecular pathway, with the formation of a stable complex before reaching the transition state. researchgate.net The transition state itself is stabilized by electron-withdrawing groups. researchgate.net In the case of this compound, the methoxy groups are electron-donating, which would likely have an opposing effect on the transition state stability for an SNAr reaction.

Reaction Pathway Energetics and Selectivity Predictions

The energetics of different possible reaction pathways determine the selectivity of a reaction. For substituted quinolines, regioselectivity is a critical aspect. In the case of this compound, a primary question would be the selectivity of a nucleophilic attack if other positions were also substituted with leaving groups.

A highly relevant study on 2,4-dichloroquinazoline (B46505) provides a robust framework for predicting regioselectivity in such systems. mdpi.com Using DFT calculations, the study investigated the nucleophilic attack of aniline (B41778) at the C2 and C4 positions. The calculations revealed that the activation energy for the attack at the C4 position was lower than at the C2 position, which aligns with experimental observations of regioselectivity favoring the C4-substituted product. mdpi.com

This selectivity was explained by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the 2,4-dichloroquinazoline. The LUMO coefficient was found to be higher on the C4 carbon, indicating that this position is more susceptible to nucleophilic attack. mdpi.com This principle can be extended to this compound. To predict the most likely site of nucleophilic attack, one would computationally model the molecule and analyze the distribution of its LUMO. The carbon atom with the largest LUMO coefficient would be the predicted site of attack.

The presence of the two methoxy groups at C4 and C6 in this compound will significantly influence the electronic properties and thus the reaction pathway energetics. These electron-donating groups increase the electron density of the quinoline ring, which generally disfavors nucleophilic aromatic substitution. However, they also influence the relative reactivity of different positions.

To illustrate the concept of using activation energies to predict selectivity, consider the following hypothetical data for a dichlorinated quinoline analog, based on the findings for 2,4-dichloroquinazoline.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Nucleophilic attack at C2 | 25.0 | Minor Product |

| Nucleophilic attack at C4 | 20.5 | Major Product |

This table is illustrative and presents hypothetical data for a dichlorinated quinoline to demonstrate the principle of selectivity prediction based on activation energies, drawing an analogy from studies on 2,4-dichloroquinazoline.

For this compound, while the C2 position is the only one with a leaving group, understanding the influence of the methoxy groups on the activation energy of the SNAr reaction is crucial. Computational models can precisely quantify this effect by comparing the calculated activation energy for the reaction of this compound with that of an unsubstituted 2-chloroquinoline (B121035).

Future Research Perspectives on 2 Chloro 4,6 Dimethoxyquinoline

Exploration of Novel Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with numerous methods developed to construct this heterocyclic system. rsc.orgrsc.orgorganic-chemistry.org However, the pursuit of more efficient, sustainable, and diverse synthetic routes remains a key objective.

Future research could focus on the development of novel methodologies for the synthesis of 2-Chloro-4,6-dimethoxyquinoline and its analogs. This includes the exploration of transition metal-catalyzed reactions, such as palladium and copper-catalyzed cross-coupling and cyclization reactions, which have shown great promise in the synthesis of other quinoline derivatives. numberanalytics.com Microwave-assisted and high-pressure synthesis are other avenues that could offer advantages in terms of reaction times, yields, and access to complex structures. numberanalytics.com Furthermore, the development of one-pot multicomponent reactions (MCRs) for the direct synthesis of functionalized 2-Chloro-4,6-dimethoxyquinolines would be highly valuable, offering atom economy and structural diversity. rsc.org

A significant area for advancement lies in the application of greener and more sustainable synthetic practices. rsc.org This could involve the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources like ultrasound and photocatalysis to minimize environmental impact. rsc.org

Development of Undiscovered Reactivity Profiles

The reactivity of chloroquinolines is a well-studied area, particularly concerning nucleophilic substitution reactions. researchgate.netmdpi.com The chlorine atom at the 2-position of the quinoline ring is susceptible to displacement by various nucleophiles, making it a key handle for further functionalization.

However, there is still much to be explored regarding the undiscovered reactivity profiles of this compound. Future studies could investigate its behavior in a wider range of reaction types. For instance, its participation in transition-metal-catalyzed cross-coupling reactions beyond the standard Suzuki and Buchwald-Hartwig aminations could lead to the formation of novel C-C and C-heteroatom bonds.

The influence of the dimethoxy substituents on the reactivity of the chloroquinoline core warrants a more detailed investigation. These electron-donating groups can modulate the electronic properties of the quinoline ring, potentially leading to unexpected regioselectivity or reactivity in electrophilic aromatic substitution reactions. Furthermore, exploring the reactivity of the methoxy (B1213986) groups themselves, such as through demethylation followed by derivatization, could open up new avenues for structural diversification.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more automated and continuous processes. Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and reduced reaction times. acs.orgresearchgate.netresearchgate.net

The integration of the synthesis and derivatization of this compound with flow chemistry platforms represents a significant future research direction. researchgate.net Developing continuous flow methods for its synthesis could enable safer and more efficient large-scale production. researchgate.netvapourtec.com Furthermore, integrating subsequent functionalization reactions in a continuous flow setup would allow for the rapid generation of libraries of diverse quinoline derivatives for screening purposes.

Automated synthesis platforms, coupled with high-throughput screening, could accelerate the discovery of new bioactive compounds derived from this compound. These platforms can systematically explore a wide range of reaction conditions and reactants, significantly speeding up the optimization process and the exploration of chemical space.

Application of Advanced Analytical Techniques for Characterization

The unambiguous characterization of newly synthesized compounds is paramount in chemical research. While standard analytical techniques like NMR and mass spectrometry are routinely employed, advanced methods can provide deeper structural insights.

For the characterization of this compound and its derivatives, the application of advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be invaluable for complete and unambiguous assignment of proton and carbon signals, especially in complex, substituted analogs. researchgate.netnih.govacs.org These techniques are crucial for elucidating the connectivity and spatial relationships of atoms within the molecule.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel derivatives with high accuracy. nih.gov Furthermore, techniques like X-ray crystallography can provide definitive three-dimensional structural information, which is critical for understanding structure-activity relationships and for computational modeling studies. The self-associative properties of quinolines, driven by π-π stacking interactions, can also be investigated using concentration-dependent NMR studies, providing insights into their intermolecular behavior in solution. uncw.edu

Theoretical Frameworks for Predicting Novel Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity, reaction mechanisms, and molecular properties. researchgate.netnih.gov

The development of robust theoretical frameworks to predict novel transformations of this compound holds significant promise. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the feasibility of new reactions, and understand the electronic factors governing reactivity and regioselectivity. researchgate.netrsc.org

For instance, computational studies could be used to screen potential catalysts for novel cross-coupling reactions, predict the most likely sites for electrophilic or nucleophilic attack, and rationalize observed experimental outcomes. Molecular docking simulations can be utilized to predict the binding of this compound derivatives to biological targets, thereby guiding the design of new therapeutic agents. nih.gov By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of new chemistry and applications for this versatile compound.

常见问题

Q. What are the established synthetic routes for 2-Chloro-4,6-dimethoxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves condensation of malonic acid with p-anisidine to form 2,4-dichloro-6-methoxyquinoline, followed by methoxide treatment in methanol to replace the 4-chloro substituent with a methoxy group, yielding this compound . Key factors include:

- Reagent stoichiometry : Excess methoxide ensures complete substitution.

- Temperature : Room temperature for substitution avoids side reactions.

- Purification : Column chromatography (petroleum ether:EtOAc) or recrystallization improves purity.

- Yield : ~70% achievable under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR (DMSO-) shows distinct signals: δ 8.57 (d, J = 5.1 Hz, quinoline H), 4.04–4.03 ppm (methoxy groups) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+1] at m/z 224 .

- X-ray Crystallography : Reveals planar quinoline ring with methoxy deviations (0.02–0.08 Å) and intramolecular C–H⋯Cl interactions (S(5) motifs) .

Q. How can impurities be minimized during synthesis?

- Methodological Answer :

- Stepwise quenching : Distilling excess POCl under reduced pressure reduces acidic byproducts .

- pH control : Neutralizing with aqueous NaOH (pH 8) precipitates crude product while removing residual acids .

- Chromatography : Using a C18 HPLC column achieves >99% purity .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity in reductive alkylation reactions involving this compound?

- Methodological Answer : Reductive alkylation of the amino group (e.g., in analogs like tetrahydrocarbazoles) requires imine formation followed by cyanoborohydride reduction. Selectivity depends on:

- Steric effects : Bulky substituents at the 4- and 6-positions hinder undesired side reactions.

- Electron density : Methoxy groups deactivate the quinoline ring, directing nucleophilic attacks to specific sites .

- Temperature : Room temperature favors kinetic control for distal alkylation .

Q. How do intramolecular interactions observed in crystallography data affect the compound’s reactivity?

- Methodological Answer : X-ray data reveals intramolecular C8–H8⋯Cl1 interactions (2.84 Å), stabilizing a planar conformation. This:

- Reduces rotational freedom , favoring regioselective reactions at the 2-position.

- Enhances π-stacking in crystal packing, influencing solubility and solid-state reactivity .

Q. How should researchers address discrepancies in reported synthesis yields (e.g., 70% vs. lower values)?

- Methodological Answer :

- Variable optimization : Differences in methoxide concentration, reaction time, or workup protocols affect yields.

- Byproduct analysis : HPLC or GC-MS identifies side products (e.g., incomplete substitution at 4-position).

- Scale considerations : Pilot-scale reactions may require adjusted heating/cooling rates to maintain efficiency .

Q. What strategies optimize the synthesis of derivatives like tetrahydroquinolines from this compound?

- Methodological Answer :

- Catalysis : Pd/C or Ni catalysts enable hydrogenation of the quinoline ring to tetrahydro derivatives.

- Protecting groups : Temporary Boc protection of the amino group prevents side reactions during alkylation.

- Solvent selection : Methanol or THF enhances solubility of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。